molecular formula C16H22N2O4S B2763860 3,3-Dimethyl-4-(3-tosylpropanoyl)piperazin-2-one CAS No. 952886-79-2

3,3-Dimethyl-4-(3-tosylpropanoyl)piperazin-2-one

Cat. No.: B2763860
CAS No.: 952886-79-2
M. Wt: 338.42
InChI Key: NJZQOTCPRXAULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-4-(3-tosylpropanoyl)piperazin-2-one is a useful research compound. Its molecular formula is C16H22N2O4S and its molecular weight is 338.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Antiviral Agents

A study found that analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine showed significant potential as non-nucleoside HIV-1 reverse transcriptase inhibitors, indicating a possible application for 3,3-Dimethyl-4-(3-tosylpropanoyl)piperazin-2-one in developing novel antiviral therapies (Romero et al., 1994).

Antibacterial and Biofilm Inhibition

Research on novel bis(pyrazole-benzofuran) hybrids with a piperazine linker demonstrated potent antibacterial efficacies and biofilm inhibition activities against various bacterial strains, suggesting its application in addressing bacterial infections and biofilm-related issues (Mekky & Sanad, 2020).

Polyamide Synthesis

The compound has been used in the synthesis of polyamides containing different bases, such as theophylline and thymine, which could have applications in materials science, particularly in creating novel polymeric materials with specific properties (Hattori & Kinoshita, 1979).

CO2 Absorption Enhancement

A study utilizing piperazine to enhance the absorption of CO2 in aqueous solutions indicates the potential for this compound in carbon capture and sequestration technologies, highlighting its environmental applications (Zhang et al., 2020).

Neuroprotective Therapies

Dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04), a compound related to the chemical class of this compound, was found to offer a multi-target therapeutic approach for neuroprotection, suggesting applications in treating neurodegenerative diseases like Alzheimer's (Lecanu et al., 2010).

Properties

IUPAC Name

3,3-dimethyl-4-[3-(4-methylphenyl)sulfonylpropanoyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-12-4-6-13(7-5-12)23(21,22)11-8-14(19)18-10-9-17-15(20)16(18,2)3/h4-7H,8-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZQOTCPRXAULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCNC(=O)C2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.